molecular formula C18H26BNO4 B7957973 1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B7957973
M. Wt: 331.2 g/mol
InChI Key: COKVLLCKSCDDOB-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is a complex organic compound that features a morpholine ring and a boronate ester group

Properties

IUPAC Name

1-morpholin-4-yl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-8-6-5-7-14(15)13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKVLLCKSCDDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one typically involves multiple steps:

    Formation of the Boronate Ester Group: The boronate ester group can be introduced through a reaction between a phenylboronic acid derivative and a suitable diol, such as pinacol, under dehydrating conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the ethanone precursor is replaced by the morpholine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group can form reversible covalent bonds with diols, which is useful in the design of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    1-(Morpholin-4-yl)-2-phenylethan-1-one: Lacks the boronate ester group, which limits its reactivity and applications.

    2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol:

Uniqueness

1-(Morpholin-4-yl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one is unique due to the combination of the morpholine ring and the boronate ester group, which provides a versatile platform for chemical modifications and a wide range of applications in various fields.

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